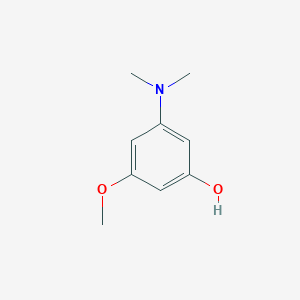
6-Acetyl-4-(trifluoromethyl)pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-4-(trifluoromethyl)pyridine-2-carbaldehyde is a heterocyclic compound that features a pyridine ring substituted with acetyl, trifluoromethyl, and carbaldehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-4-(trifluoromethyl)pyridine-2-carbaldehyde typically involves multi-step organic reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions: 6-Acetyl-4-(trifluoromethyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of 6-acetyl-4-(trifluoromethyl)pyridine-2-carboxylic acid.
Reduction: Formation of 6-(hydroxymethyl)-4-(trifluoromethyl)pyridine-2-carbaldehyde.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
6-Acetyl-4-(trifluoromethyl)pyridine-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Acetyl-4-(trifluoromethyl)pyridine-2-carbaldehyde involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The aldehyde and acetyl groups can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects .
Comparison with Similar Compounds
- 6-(Trifluoromethyl)pyridine-2-carboxaldehyde
- 6-(Trifluoromethyl)pyridine-2-carboxylic acid
- 2-(Trifluoromethyl)pyridine-4-carboxylic acid
Comparison: 6-Acetyl-4-(trifluoromethyl)pyridine-2-carbaldehyde is unique due to the presence of both acetyl and carbaldehyde groups, which provide distinct reactivity and potential for diverse chemical transformations. In contrast,
Properties
Molecular Formula |
C9H6F3NO2 |
|---|---|
Molecular Weight |
217.14 g/mol |
IUPAC Name |
6-acetyl-4-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H6F3NO2/c1-5(15)8-3-6(9(10,11)12)2-7(4-14)13-8/h2-4H,1H3 |
InChI Key |
SPAPWFRFYAVVSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=N1)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


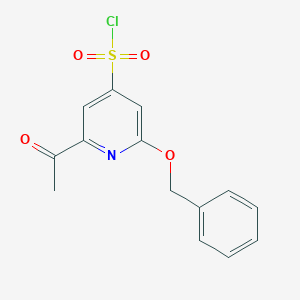
![Ethyl 2-[4-(aminomethyl)pyrimidin-2-YL]acetate](/img/structure/B14847334.png)


![1H-Pyrazolo[3,4-C]pyridine-4-carbaldehyde](/img/structure/B14847351.png)
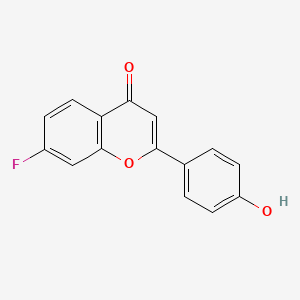
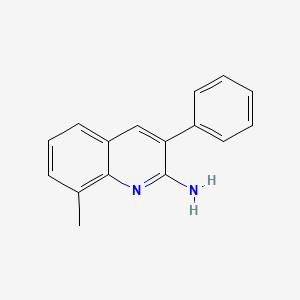
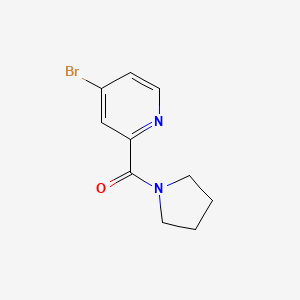
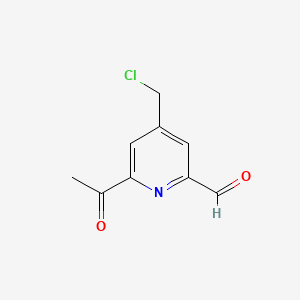
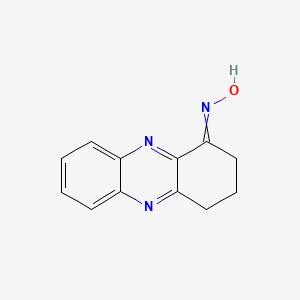

![4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14847412.png)
